An In-depth Technical Guide to the Chemical Properties of Pentyl 4-hydroxybenzoate-d4
An In-depth Technical Guide to the Chemical Properties of Pentyl 4-hydroxybenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Pentyl 4-hydroxybenzoate-d4, a deuterated analog of the widely used preservative, pentylparaben. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.
Chemical and Physical Properties
Pentyl 4-hydroxybenzoate-d4 is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of pentylparaben in various matrices. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties and chromatographic behavior.
Identifiers and General Properties
| Property | Value |
| Chemical Name | Pentyl 4-hydroxybenzoate-d4 (phenyl-d4) |
| Synonyms | n-Pentyl 4-Hydroxybenzoate-2,3,5,6-d4, Amylparaben-d4 |
| CAS Number | 1219798-66-9[1][2] |
| Molecular Formula | C₁₂H₁₂D₄O₃ |
| Molecular Weight | 212.28 g/mol [1] |
| Appearance | White to off-white solid |
Physicochemical Data
| Property | Value (for non-deuterated pentylparaben) |
| Melting Point | 36-40 °C |
| Boiling Point | 197-200 °C at 10 mmHg[3] |
| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol[3][4] |
| pKa | The pKa of the phenolic hydroxyl group is expected to be similar to other parabens, which is around 8.4. |
| Density | Data not available |
Spectroscopic Data
Detailed spectroscopic data for Pentyl 4-hydroxybenzoate-d4 is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the pentyl chain protons. The aromatic region will be simplified due to the deuterium substitution on the phenyl ring.
-
A triplet corresponding to the terminal methyl group (CH₃) of the pentyl chain.
-
Multiplets for the four methylene (B1212753) groups (CH₂) of the pentyl chain.
-
A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be solvent-dependent.
-
-
¹³C-NMR: The carbon-13 NMR spectrum will show signals for the carbons in the pentyl chain and the carbonyl carbon. The signals for the deuterated aromatic carbons will be significantly attenuated or absent depending on the spectrometer parameters.
Mass Spectrometry (MS)
The mass spectrum of Pentyl 4-hydroxybenzoate-d4 is crucial for its use as an internal standard. The molecular ion peak ([M]⁺) would be observed at m/z 212.28. Fragmentation patterns would be similar to pentylparaben but with a +4 Da shift for fragments containing the deuterated phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be very similar to that of pentylparaben, with characteristic absorptions for:
-
O-H stretching of the phenolic hydroxyl group.
-
C-H stretching of the alkyl chain.
-
C=O stretching of the ester group.
-
C-O stretching of the ester and phenol (B47542) groups.
-
Aromatic C=C stretching. The C-D stretching vibrations on the aromatic ring will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretching vibrations.
Experimental Protocols
Synthesis of Pentyl 4-hydroxybenzoate-d4
A general method for the synthesis of isotopically labeled parabens involves the esterification of the corresponding isotopically labeled 4-hydroxybenzoic acid.
Reaction Scheme:
Caption: General synthesis scheme for Pentyl 4-hydroxybenzoate-d4.
Methodology:
-
Starting Materials: 4-Hydroxybenzoic acid-d4 (commercially available or synthesized by deuteration of 4-hydroxybenzoic acid) and n-pentanol.
-
Reaction: 4-Hydroxybenzoic acid-d4 is refluxed with an excess of n-pentanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the excess pentanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure Pentyl 4-hydroxybenzoate-d4.
Quantification of Pentylparaben using Pentyl 4-hydroxybenzoate-d4 as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the analysis of pentylparaben in a biological matrix (e.g., plasma or urine).
Experimental Workflow:
Caption: Workflow for quantification of pentylparaben using a deuterated internal standard.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of Pentyl 4-hydroxybenzoate-d4 solution in a suitable solvent (e.g., methanol) as the internal standard.
-
Perform a sample cleanup procedure, such as liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a C18 cartridge, to remove matrix interferences.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pentylparaben: Monitor the transition of the precursor ion to a specific product ion.
-
Pentyl 4-hydroxybenzoate-d4: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations of pentylparaben with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of pentylparaben in the samples by interpolating their peak area ratios on the calibration curve.
-
Biological Activity and Signaling Pathways
Pentyl 4-hydroxybenzoate-d4 is expected to exhibit biological activities similar to its non-deuterated counterpart, pentylparaben. The primary biological effect of concern for parabens is their potential endocrine-disrupting activity, specifically their ability to act as xenoestrogens.
Parabens can bind to estrogen receptors (ERα and ERβ), mimicking the action of the natural hormone, 17β-estradiol. This interaction can trigger a cascade of cellular events typically initiated by estrogen.
Estrogenic Signaling Pathway of Parabens:
Caption: Simplified signaling pathway of paraben-induced estrogenic effects.
Mechanism of Action:
-
Binding to Estrogen Receptor: Parabens, due to their phenolic structure, can bind to the ligand-binding domain of the estrogen receptor alpha (ERα), which is typically located in the cytoplasm.[5][6][7]
-
Receptor Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change and dimerizes.[8]
-
Nuclear Translocation: The ligand-receptor dimer complex translocates into the nucleus.[8]
-
DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8]
-
Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes.[8]
-
Cellular Response: The resulting proteins can lead to various cellular responses, including cell proliferation and changes in gene expression, which are implicated in the potential health concerns associated with endocrine disruptors.[6][7]
The estrogenic potency of parabens is generally much lower than that of 17β-estradiol and tends to increase with the length of the alkyl chain. Therefore, pentylparaben is expected to have a higher estrogenic activity compared to shorter-chain parabens like methylparaben. The deuteration in Pentyl 4-hydroxybenzoate-d4 is not expected to significantly alter its binding affinity to the estrogen receptor, but it might slightly affect its metabolic rate due to the kinetic isotope effect.
References
- 1. n-Pentyl 4-Hydroxybenzoate-2,3,5,6-d4 | LGC Standards [lgcstandards.com]
- 2. esslabshop.com [esslabshop.com]
- 3. n-Pentyl 4-hydroxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
